molecular formula C11H14N2O3 B153060 tert-Butyl (6-formylpyridin-2-yl)carbamate CAS No. 956523-98-1

tert-Butyl (6-formylpyridin-2-yl)carbamate

Cat. No.: B153060
CAS No.: 956523-98-1
M. Wt: 222.24 g/mol
InChI Key: BNLOFXUVYJUBJM-UHFFFAOYSA-N
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Description

tert-Butyl (6-formylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is characterized by the presence of a tert-butyl group, a formyl group, and a pyridinylcarbamate moiety. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate typically involves the reaction of 6-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (6-formylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The pyridinyl ring can also interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

tert-Butyl (6-formylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (4-formylpyridin-2-yl)carbamate
  • tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate
  • tert-Butyl (4-methylpyridin-2-yl)carbamate

These compounds share structural similarities but differ in the position and nature of substituents on the pyridinyl ring. The unique combination of the tert-butyl group and the formyl group in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl N-(6-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLOFXUVYJUBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591170
Record name tert-Butyl (6-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956523-98-1
Record name tert-Butyl (6-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (6-bromopyridin-2-yl)carbamate (15.960 g, 58.43 mmol, 1 eq.) in 300 ml of THF cooled to −78° C. was added MeLi (1.6 M, 36.52 ml, 58.43 mmol, 1 eq.) dropwise and stirring allowed for 30 min. Then BuLi (1.6 M, 40.17 ml, 64.27 mmol, 1.1 eq.) was added dropwise and stirring allowed for 1 h. DMF (9.36 g, 128.55 mmol, 2.2 eq.) was added and the mixture was stirred 30 min at −78° C. and 1 h at r.t. The reaction was quenched with sat. aqueous NH4Cl, and DCM was added. The aqueous layer was extracted with DCM and then organics were combined, dried over MgSO4 and concentrated to give tert-butyl (6-formylpyridin-2-yl)carbamate (13.46 g) as a clear oil that was used directly in next step.
Quantity
15.96 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
36.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
40.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.36 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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